Cas no 1785326-58-0 (2-1-(4-bromo-2-fluorophenyl)cyclopropylacetic acid)

2-1-(4-bromo-2-fluorophenyl)cyclopropylacetic acid 化学的及び物理的性質
名前と識別子
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- 2-1-(4-bromo-2-fluorophenyl)cyclopropylacetic acid
- EN300-1909653
- 1785326-58-0
- 2-[1-(4-bromo-2-fluorophenyl)cyclopropyl]acetic acid
-
- インチ: 1S/C11H10BrFO2/c12-7-1-2-8(9(13)5-7)11(3-4-11)6-10(14)15/h1-2,5H,3-4,6H2,(H,14,15)
- InChIKey: QKZVGIFKQWEWKH-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)F)C1(CC(=O)O)CC1
計算された属性
- せいみつぶんしりょう: 271.98482g/mol
- どういたいしつりょう: 271.98482g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
2-1-(4-bromo-2-fluorophenyl)cyclopropylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1909653-2.5g |
2-[1-(4-bromo-2-fluorophenyl)cyclopropyl]acetic acid |
1785326-58-0 | 2.5g |
$2211.0 | 2023-09-18 | ||
Enamine | EN300-1909653-0.1g |
2-[1-(4-bromo-2-fluorophenyl)cyclopropyl]acetic acid |
1785326-58-0 | 0.1g |
$993.0 | 2023-09-18 | ||
Enamine | EN300-1909653-0.25g |
2-[1-(4-bromo-2-fluorophenyl)cyclopropyl]acetic acid |
1785326-58-0 | 0.25g |
$1038.0 | 2023-09-18 | ||
Enamine | EN300-1909653-1.0g |
2-[1-(4-bromo-2-fluorophenyl)cyclopropyl]acetic acid |
1785326-58-0 | 1g |
$1371.0 | 2023-06-01 | ||
Enamine | EN300-1909653-10.0g |
2-[1-(4-bromo-2-fluorophenyl)cyclopropyl]acetic acid |
1785326-58-0 | 10g |
$5897.0 | 2023-06-01 | ||
Enamine | EN300-1909653-5.0g |
2-[1-(4-bromo-2-fluorophenyl)cyclopropyl]acetic acid |
1785326-58-0 | 5g |
$3977.0 | 2023-06-01 | ||
Enamine | EN300-1909653-1g |
2-[1-(4-bromo-2-fluorophenyl)cyclopropyl]acetic acid |
1785326-58-0 | 1g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1909653-5g |
2-[1-(4-bromo-2-fluorophenyl)cyclopropyl]acetic acid |
1785326-58-0 | 5g |
$3273.0 | 2023-09-18 | ||
Enamine | EN300-1909653-0.05g |
2-[1-(4-bromo-2-fluorophenyl)cyclopropyl]acetic acid |
1785326-58-0 | 0.05g |
$948.0 | 2023-09-18 | ||
Enamine | EN300-1909653-0.5g |
2-[1-(4-bromo-2-fluorophenyl)cyclopropyl]acetic acid |
1785326-58-0 | 0.5g |
$1084.0 | 2023-09-18 |
2-1-(4-bromo-2-fluorophenyl)cyclopropylacetic acid 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
2-1-(4-bromo-2-fluorophenyl)cyclopropylacetic acidに関する追加情報
Introduction to 2-1-(4-bromo-2-fluorophenyl)cyclopropylacetic acid (CAS No. 1785326-58-0)
2-1-(4-bromo-2-fluorophenyl)cyclopropylacetic acid (CAS No. 1785326-58-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of new therapeutic agents. The present article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
The chemical structure of 2-1-(4-bromo-2-fluorophenyl)cyclopropylacetic acid is notable for its cyclopropyl and substituted phenyl moieties. The presence of a bromine and a fluorine atom on the phenyl ring imparts specific electronic and steric properties that can influence the compound's reactivity and biological activity. These features make it an attractive candidate for the design of small molecules with targeted biological effects.
In terms of synthesis, several methods have been reported for the preparation of 2-1-(4-bromo-2-fluorophenyl)cyclopropylacetic acid. One common approach involves the coupling of a bromofluorobenzene derivative with a cyclopropyl carboxylic acid precursor, followed by appropriate functional group manipulations. Recent advancements in catalytic methods have further streamlined these synthetic routes, enhancing both yield and purity. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed to construct the desired cyclopropyl framework efficiently.
The biological activities of 2-1-(4-bromo-2-fluorophenyl)cyclopropylacetic acid have been extensively studied in various in vitro and in vivo models. Initial screening assays have indicated that this compound exhibits potent inhibitory effects on specific enzymes and receptors, making it a promising lead for drug discovery. Notably, it has shown activity against kinases and G protein-coupled receptors (GPCRs), which are key targets in many therapeutic areas, including cancer, neurodegenerative diseases, and metabolic disorders.
Recent research has also explored the pharmacokinetic properties of 2-1-(4-bromo-2-fluorophenyl)cyclopropylacetic acid. Studies have demonstrated that it possesses favorable absorption, distribution, metabolism, excretion (ADME) profiles, which are crucial for its potential as an oral therapeutic agent. Additionally, preliminary toxicity assessments suggest that it has a good safety margin, further supporting its development as a drug candidate.
In the context of drug discovery and development, 2-1-(4-bromo-2-fluorophenyl)cyclopropylacetic acid has shown promise in preclinical studies. Its unique structure and biological activities make it an attractive scaffold for further optimization through medicinal chemistry approaches. Researchers are actively investigating analogs with enhanced potency and selectivity to identify lead compounds for clinical evaluation.
The potential applications of 2-1-(4-bromo-2-fluorophenyl)cyclopropylacetic acid extend beyond traditional small molecule therapeutics. It has also been explored as a tool compound in chemical biology studies to probe the function of specific proteins and pathways. For example, its use in high-throughput screening (HTS) assays has facilitated the identification of novel targets and pathways involved in disease processes.
In conclusion, 2-1-(4-bromo-2-fluorophenyl)cyclopropylacetic acid (CAS No. 1785326-58-0) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for further investigation and development as a therapeutic agent or research tool. Ongoing research efforts are expected to uncover new insights into its mechanisms of action and expand its applications in various fields.
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